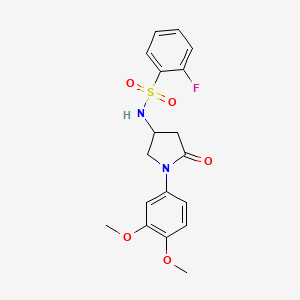

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a synthetic compound featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzenesulfonamide moiety. The 3,4-dimethoxyphenyl group is a common structural motif in bioactive molecules, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy substituents.

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-15-8-7-13(10-16(15)26-2)21-11-12(9-18(21)22)20-27(23,24)17-6-4-3-5-14(17)19/h3-8,10,12,20H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXVHCHYHREQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency and cost-effectiveness of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sulfonyl chlorides, nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidinone compounds can inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving apoptosis and cell cycle arrest .

In vitro studies have demonstrated that the compound's structural features may enhance its binding affinity to specific targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has potential antimicrobial activity , particularly against bacterial strains. Similar sulfonamide derivatives have been shown to exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring : This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

- Introduction of the 2-Fluorobenzenesulfonamide Moiety : This step often involves nucleophilic substitution reactions where the sulfonamide group is introduced under controlled conditions to ensure high yield and purity.

- Final Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product with desired purity levels.

Biological Screening

A comprehensive study evaluated the biological activity of various derivatives, including this compound. The findings indicated:

- Cytotoxicity : Significant cytotoxic effects were observed in HepG2 liver cancer cells with IC50 values indicating effective inhibition compared to standard chemotherapeutic agents .

- Antifungal Activity : The compound showed promising antifungal properties against strains like Candida albicans, suggesting a broad spectrum of antimicrobial efficacy.

Molecular Docking Studies

Molecular docking studies revealed that this compound exhibits favorable binding interactions with target proteins involved in cancer and microbial resistance pathways. The binding affinities were comparable to those of established drugs, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The fluorobenzenesulfonamide moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs: 3,4-dimethoxyphenyl derivatives and sulfonamide/amide-containing molecules . Below is a comparative analysis:

Key Observations:

Synthetic Methods: The target compound’s synthesis likely involves coupling a 3,4-dimethoxyphenyl-pyrrolidinone intermediate with 2-fluorobenzenesulfonamide, analogous to the amide formation in Rip-B (benzoyl chloride + phenethylamine) . Cross-coupling reactions using palladium catalysts (e.g., in ) highlight methodologies applicable to fluorinated sulfonamides .

Physicochemical Properties: Melting Points: Rip-B (90°C) and the patent compound (175–178°C) suggest that sulfonamide derivatives (e.g., the target) may exhibit higher thermal stability than amides due to stronger intermolecular interactions . Fluorine Impact: The 2-fluoro substituent in the target compound may enhance acidity (pKa ~10–12 for sulfonamides) compared to non-fluorinated analogs, influencing solubility and target binding .

Reactivity and Stability: The 3,4-dimethoxyphenyl group in lignin models () undergoes β-O-4 bond cleavage under alkaline conditions, suggesting that the target compound’s dimethoxy substituents may confer sensitivity to strong bases .

Biological Relevance :

- Sulfonamide-containing compounds (e.g., ) are prevalent in kinase inhibitors, implying that the target compound could share similar mechanistic pathways .

- The 3,4-dimethoxyphenyl moiety is recurrent in alkaloid derivatives (), hinting at possible interactions with neurotransmitter receptors or ion channels .

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a complex organic compound with notable structural features that suggest potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C18H18F2N2O5S

- Molecular Weight : 412.4 g/mol

- CAS Number : 896318-10-8

The compound features a pyrrolidine ring, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its potential interactions with biological targets. The presence of fluorine and sulfur atoms may enhance its pharmacological properties by influencing lipophilicity and reactivity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

-

Formation of the Pyrrolidine Ring :

- Reagents : 3,4-dimethoxyphenylacetonitrile, ethyl acetoacetate.

- Conditions : Catalytic amounts of piperidine in ethanol under reflux.

-

Introduction of the Sulfonamide Group :

- The reaction with sulfonyl chlorides under basic conditions leads to the formation of the sulfonamide linkage.

-

Fluorination :

- A fluorination step may be included to introduce the fluorine atom at the appropriate position on the benzene ring.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can interact with enzymes involved in various metabolic pathways, potentially inhibiting their activity.

- Receptor Binding : The structural features may allow binding to specific receptors, modulating signaling pathways associated with disease processes.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 11.20 | A549 (Lung Cancer) |

| Compound B | 15.73 | A549 (Lung Cancer) |

| Compound C | 59.61 | A549 (Lung Cancer) |

These compounds were assessed for cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and therapeutic potential .

Antimicrobial Activity

Research has shown that related sulfonamides possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis pathways critical for bacterial growth .

Case Studies

- Study on Structural Analogues :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.